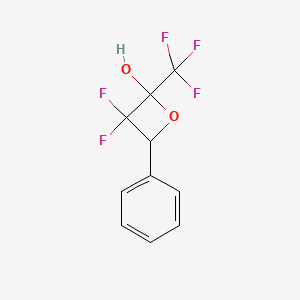
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- is a complex organic compound characterized by its unique structural features, including the presence of both difluoro and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- typically involves the fluorination of styrene derivatives. A reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex is used to achieve the desired difluoroethylation . Catalytic conditions using 4-iodotoluene as a catalyst and m-CPBA as a terminal oxidant are also possible .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of scalable fluorination techniques and the availability of reagents like PhI(OCOCF3)2 suggest that large-scale synthesis could be feasible with appropriate optimization of reaction conditions.
化学反応の分析
Types of Reactions
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The presence of fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-CPBA for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, making it a valuable compound for studying molecular pathways and developing targeted therapies .
類似化合物との比較
Similar Compounds
- 1,2-Difluorotridecane
- 2,2-Dimethylfluoropropane
- 2-Ethyl-1-fluorobutane
Uniqueness
Compared to these similar compounds, 2-Oxetanol, 3,3-difluoro-4-phenyl-2-(trifluoromethyl)- stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
特性
CAS番号 |
116020-01-0 |
|---|---|
分子式 |
C10H7F5O2 |
分子量 |
254.15 g/mol |
IUPAC名 |
3,3-difluoro-4-phenyl-2-(trifluoromethyl)oxetan-2-ol |
InChI |
InChI=1S/C10H7F5O2/c11-8(12)7(6-4-2-1-3-5-6)17-9(8,16)10(13,14)15/h1-5,7,16H |
InChIキー |
GAMSRTZMGQLDAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C(C(O2)(C(F)(F)F)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


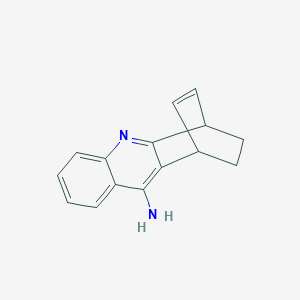
![1-{[(Cyclopent-1-en-1-yl)acetyl]oxy}pyridine-2(1H)-thione](/img/structure/B14313711.png)
![4-[(4-Phenoxyphenyl)methyl]phenol](/img/structure/B14313712.png)
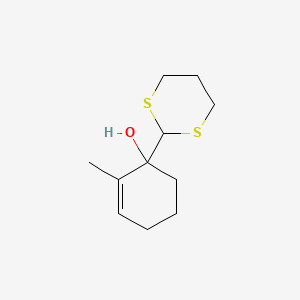
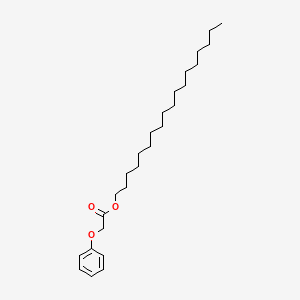
![1,1'-[1-(4-Methylphenyl)but-1-ene-1,2-diyl]dibenzene](/img/structure/B14313738.png)
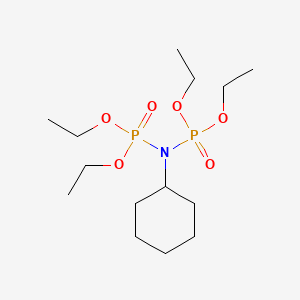
![Phenol, 3-[(3-methylbutyl)amino]-](/img/structure/B14313746.png)
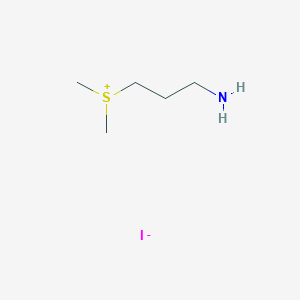
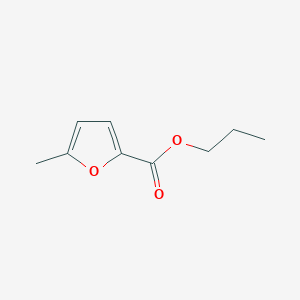
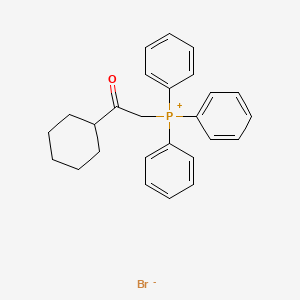
![1-(4-Bromophenyl)-2-[2-[2-(4-bromophenyl)-2-oxoethyl]sulfanylpyrimidin-4-yl]sulfanylethanone](/img/structure/B14313762.png)


